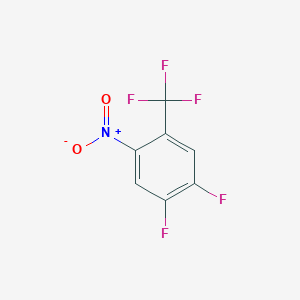

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene

Description

Overview of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds constitute a specialized class of organic molecules that have gained tremendous importance in modern chemistry due to their unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into aromatic systems fundamentally alters the electronic characteristics of the benzene ring, creating compounds with enhanced stability, altered reactivity patterns, and distinctive physical properties that differentiate them from their non-fluorinated counterparts. The historical development of fluorinated aromatic chemistry can be traced back to the pioneering work of the late 19th and early 20th centuries, when initial methodologies for introducing fluorine into aromatic systems were established.

The fundamental properties of fluorinated aromatic compounds arise from fluorine's unique characteristics as the most electronegative element in the periodic table. When fluorine atoms are directly bonded to aromatic carbon atoms, they exert a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly influencing the electron density distribution within the aromatic ring system. This electronic perturbation affects numerous aspects of molecular behavior, including nucleophilic and electrophilic substitution patterns, oxidation-reduction potentials, and intermolecular interactions.

Polyfluorinated aromatic compounds, which contain multiple fluorine atoms or fluorine-containing groups, represent an even more specialized subset within fluorinated aromatic chemistry. These molecules often exhibit extraordinary chemical and thermal stability, resistance to metabolic degradation, and unique surface properties that make them valuable in various industrial and research applications. The strategic placement of multiple fluorine substituents allows for fine-tuning of molecular properties, enabling the design of compounds with specific characteristics tailored to particular applications.

The classification of fluorinated aromatic compounds typically follows structural criteria, with primary distinctions made between monofluorinated, polyfluorinated, and perfluorinated derivatives. Additionally, compounds may be classified based on the nature of fluorine-containing substituents, distinguishing between those bearing discrete fluorine atoms and those containing fluoroalkyl groups such as trifluoromethyl, pentafluoroethyl, or longer perfluorinated chains.

Position of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene in Organohalogen Chemistry

Within the broader framework of organohalogen chemistry, this compound occupies a distinctive position as a multiply substituted halogenated aromatic compound that demonstrates the complexity achievable in modern fluorine chemistry. Organohalogen compounds, broadly defined as organic molecules containing one or more halogen atoms bonded to carbon, encompass an enormous variety of structural types ranging from simple alkyl halides to complex polyfunctional aromatic systems.

The classification of organohalogen compounds traditionally follows structural criteria, with aromatic halogen compounds (haloarenes) representing a major subdivision within this chemical family. Haloarenes are further classified based on the nature of the carbon-halogen bond, with distinctions made between compounds containing halogens bonded to sp²-hybridized aromatic carbon atoms (aryl halides) and those with halogens attached to sp³-hybridized carbon atoms adjacent to aromatic rings (benzylic halides).

This compound represents a particularly sophisticated example of an aryl halide, containing both discrete fluorine atoms directly bonded to the aromatic ring and a trifluoromethyl group that introduces additional fluorine atoms through a carbon-carbon bond. This structural complexity places the compound at the intersection of several organohalogen subcategories, combining characteristics of simple aryl fluorides with those of fluoroalkyl-substituted aromatics.

The compound's classification within organohalogen chemistry is further complicated by the presence of the nitro group, which introduces additional electronic effects and reactivity patterns. The combination of electron-withdrawing fluorine substituents with the strongly electron-withdrawing nitro group creates a highly electron-deficient aromatic system with unique chemical properties. This electronic environment significantly influences the compound's behavior in various chemical reactions, including nucleophilic aromatic substitution, reduction processes, and photochemical transformations.

The systematic naming of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for substituted benzene derivatives, with positional descriptors indicating the specific locations of each substituent on the aromatic ring. The 1,2-difluoro designation indicates fluorine atoms at adjacent positions, while the 4-nitro and 5-trifluoromethyl descriptors specify the locations of the remaining substituents relative to the fluorine substitution pattern.

Historical Development of Polyfluorinated Nitrobenzene Derivatives

The historical development of polyfluorinated nitrobenzene derivatives reflects the broader evolution of organofluorine chemistry, which began in earnest during the late 19th century with the pioneering investigations of synthetic methodologies for introducing fluorine into organic molecules. The earliest work in organofluorine chemistry, dating from 1835 to 1940, established fundamental principles that would later enable the synthesis of complex polyfluorinated aromatic compounds.

The industrial development of fluorinated aromatic compounds gained significant momentum in the early 20th century, with commercial production beginning in earnest during the 1930s. In Germany, commercial production of aromatic fluorine compounds started in 1930, marking the beginning of large-scale synthesis of fluorinated aromatic systems. These early industrial efforts focused primarily on simpler fluorinated aromatics, but they established the technological foundation for subsequent synthesis of more complex polyfluorinated derivatives.

A crucial breakthrough in aromatic fluorination methodology occurred in 1927 when Schiemann developed the now-famous Schiemann reaction, which enabled the conversion of aromatic diazonium salts to fluoroaromatic compounds using fluoroboric acid. This methodology, which involved the preparation of diazonium salts from aromatic amines followed by thermal decomposition in the presence of fluoroboric acid, provided a reliable route to fluorinated aromatic compounds and remains an important synthetic method to this day.

The development of nucleophilic halogen exchange methodologies represented another significant advancement in fluoroaromatic synthesis. Gottlieb's 1936 report of nucleophilic chlorine-to-fluorine exchange using potassium fluoride established the first practical halogen exchange method for fluoroarene synthesis. This approach proved particularly valuable for preparing polyfluorinated aromatics where multiple halogen atoms could be sequentially or simultaneously exchanged for fluorine.

The synthesis of aromatic compounds containing fluorinated side chains also has deep historical roots, with Swarts reporting the first examples in 1898 through the reaction of benzotrichloride with antimony trifluoride. This early work demonstrated the step-wise conversion of aromatic trichloromethyl groups to trifluoromethyl groups, establishing the foundational chemistry for synthesizing trifluoromethyl-substituted aromatics.

The combination of nitro groups with multiple fluorine substituents in aromatic systems represents a more recent development in synthetic organic chemistry, reflecting advances in selective fluorination methodologies and improved understanding of electronic effects in multiply substituted aromatic systems. The synthesis of compounds such as this compound requires sophisticated synthetic strategies that can accommodate the diverse reactivity patterns of different functional groups while achieving the desired substitution pattern.

Research Significance in Modern Chemical Sciences

The research significance of this compound in modern chemical sciences stems from its unique combination of structural features that make it valuable for investigating fundamental chemical phenomena and developing practical applications. The compound's high degree of fluorination, combined with the presence of a nitro group, creates a molecular system that exhibits distinctive electronic properties and reactivity patterns of considerable theoretical and practical interest.

From a fundamental research perspective, this compound serves as an excellent model system for studying the electronic effects of multiple fluorine substituents on aromatic reactivity. The presence of both discrete fluorine atoms and a trifluoromethyl group allows researchers to investigate the comparative influence of different fluorine-containing substituents on aromatic electron density, bond lengths, and vibrational frequencies. Such studies contribute to the broader understanding of fluorine's role in modulating molecular properties and reactivity.

The compound's utility in photochemical research has been demonstrated through investigations of nitro group photodegradation processes. Studies examining the photolysis behavior of related nitrobenzotrifluoride derivatives at 266 nm have revealed complex photodegradation pathways involving nitric oxide elimination, with the presence of halogen substituents significantly influencing the branching ratios between different photochemical channels. These investigations provide valuable insights into photodegradation mechanisms and contribute to understanding the photostability of fluorinated aromatic compounds.

Recent research has explored the compound's potential applications in analytical chemistry, particularly in derivatization techniques for high-performance liquid chromatography analysis. Fluorinated nitrobenzene derivatives have been employed as derivatization reagents for various analytical applications, taking advantage of their unique electronic properties to enable sensitive detection of target analytes. The compound's distinctive spectroscopic properties, resulting from its extensive fluorination, make it particularly suitable for analytical applications requiring high sensitivity and selectivity.

The compound's research significance extends to materials science applications, where heavily fluorinated aromatic compounds are valued for their unique surface properties, thermal stability, and resistance to chemical degradation. The combination of multiple fluorine substituents with a nitro group creates opportunities for developing specialized materials with tailored properties for specific applications in electronics, surface coatings, and specialty polymers.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₂F₅NO₂ | High fluorine content enables unique properties |

| Molecular Weight | 227.09 g/mol | Compact structure with multiple functional groups |

| CAS Registry Number | 117392-82-2 | Unique identifier for this specific isomer |

| Substitution Pattern | 1,2-difluoro-4-nitro-5-trifluoromethyl | Strategic positioning for electronic effects |

| Fluorine Content | 5 fluorine atoms per molecule | Among the most heavily fluorinated nitrobenzenes |

In pharmaceutical and agrochemical research, the compound represents a valuable building block for synthesizing more complex fluorinated molecules. The strategic arrangement of functional groups provides multiple sites for further chemical modification, enabling the development of libraries of related compounds for biological screening and structure-activity relationship studies. The presence of both electron-withdrawing groups and readily modifiable functional groups makes this compound particularly attractive for medicinal chemistry applications.

The ongoing research significance of this compound reflects the broader importance of fluorinated aromatic compounds in contemporary chemical sciences. As new synthetic methodologies continue to emerge and analytical techniques become more sophisticated, compounds of this type serve as important benchmarks for evaluating new methods and understanding fundamental chemical principles. The compound's complex electronic structure and diverse functional group array ensure its continued relevance in multiple areas of chemical research.

Properties

IUPAC Name |

1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJJMLYCCGXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation

The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF3I) or other trifluoromethylating agents in the presence of catalysts. This step is crucial for installing the CF3 substituent at the 5-position of the benzene ring.

- Reagents: Trifluoromethyl iodide (CF3I)

- Catalysts: Transition metal catalysts or radical initiators

- Conditions: Controlled temperature and solvent environment to favor selective substitution

Nitration

Nitration is performed to introduce the nitro group at the 4-position. This is commonly achieved by treating the aromatic precursor with a nitrating mixture of nitric acid and sulfuric acid.

- Reagents: Fuming nitric acid and concentrated sulfuric acid (mixed acid)

- Conditions: Temperature control between 25–60 °C during dropwise addition to avoid over-nitration or decomposition

- Outcome: Formation of 2,4-dichloro-5-fluoronitrobenzene as an intermediate in some routes

Fluorination

Selective fluorination is carried out to replace chlorine atoms or other leaving groups with fluorine atoms, often using potassium fluoride (KF) in the presence of catalysts.

- Reagents: Potassium fluoride (KF), quaternary ammonium salts as phase-transfer catalysts

- Solvent: Sulfolane or other high-boiling polar aprotic solvents

- Conditions: Elevated temperatures (100–200 °C), often under reduced pressure to remove water and drive the reaction forward

Reduction and Diazotization (in related synthetic sequences)

In some synthetic routes, intermediates such as trifluoronitrobenzene are hydrogenated to trifluoroaniline, which then undergoes diazotization and deamination to yield fluorinated benzene derivatives.

- Catalysts: Palladium or other hydrogenation catalysts

- Reagents: Nitroso sulfuric acid for diazotization, sodium hypophosphite for deamination

- Conditions: Mild temperatures, controlled addition of reagents

Representative Synthetic Procedure (Based on Patent CN110498730B)

| Step | Reaction | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| SO1 | Nitration | 2,4-dichlorofluorobenzene + fuming HNO3 + conc. H2SO4 (1:1 w/w), 25–60 °C | 2,4-dichloro-5-fluoronitrobenzene |

| SO2 | Fluorination | 2,4-dichloro-5-fluoronitrobenzene + KF (2.2 equiv) + quaternary ammonium salt (1% w/w), sulfolane, 150–200 °C | 2,4,5-trifluoronitrobenzene |

| SO3 | Hydrogenation | 2,4,5-trifluoronitrobenzene + H2, Pd catalyst, solvent | 2,4,5-trifluoroaniline |

| SO4 | Diazotization & Deamination | 2,4,5-trifluoroaniline + H2SO4, nitroso sulfuric acid, sodium hypophosphite, Cu salt catalyst | 1,2,4-trifluorobenzene |

Note: While this patent focuses on 1,2,4-trifluorobenzene, similar fluorination and nitration strategies apply to the preparation of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene, with trifluoromethylation incorporated as a key step.

Industrial Production Considerations

- Continuous Flow Reactors: Used to optimize reaction times, heat transfer, and safety in large-scale fluorination and nitration.

- Purification: Advanced techniques such as recrystallization and chromatography ensure high purity.

- Environmental Impact: Modern processes aim to minimize hazardous waste and use greener reagents or catalysts.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Notes | Yield/Remarks |

|---|---|---|---|---|

| Trifluoromethylation | CF3I, catalyst | Variable | Transition metal catalysts | High selectivity required |

| Nitration | HNO3 + H2SO4 (1:1 w/w), dropwise addition | 25–60 | Mixed acid nitration | Controlled to avoid over-nitration |

| Fluorination | KF (2.2 equiv), quaternary ammonium salt | 150–200 | Phase-transfer catalyst | High temperature for substitution |

| Hydrogenation | H2, Pd catalyst | Mild | For nitro to amine reduction | Efficient conversion |

| Diazotization & Deamination | H2SO4, nitroso sulfuric acid, sodium hypophosphite, Cu salt | Mild | For aromatic substitution | Steam distillation final step |

Research Findings and Notes

- The trifluoromethyl group introduction is often the most challenging step due to the reactivity and handling of trifluoromethylating agents.

- Fluorination using KF and quaternary ammonium salts is a well-established method for aromatic fluorination, providing good regioselectivity.

- Nitration conditions must be carefully controlled to prevent multiple nitrations or degradation of sensitive fluorinated intermediates.

- Hydrogenation and diazotization steps are adapted from classical aromatic substitution chemistry but require optimization for fluorinated substrates.

- Recent patents and literature emphasize environmentally friendly processes, including milder conditions and reduced hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and nitro group can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

Substitution: Products with different functional groups replacing the fluorine or nitro groups.

Reduction: Formation of 1,2-Difluoro-4-amino-5-(trifluoromethyl)benzene.

Oxidation: Formation of oxidized derivatives of the trifluoromethyl group.

Scientific Research Applications

Chemistry

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, enabling the creation of novel compounds with tailored properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially disrupting cell wall synthesis or cellular metabolism due to its electrophilic nature.

- Anti-inflammatory Effects : The nitro group may modulate inflammatory pathways, similar to other compounds with comparable structures that inhibit pro-inflammatory cytokines.

Medicine

The compound is being explored for its potential in drug development:

- Fluorinated Pharmaceuticals : Its electronic properties enhance reactivity and selectivity in biochemical reactions, making it a promising precursor for pharmaceuticals targeting diseases such as cancer and infections.

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it valuable for developing agrochemicals and advanced materials.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

Drug Development Research

In medicinal chemistry research, this compound was evaluated as a precursor for synthesizing fluorinated drugs. The unique electronic characteristics conferred by fluorination were shown to enhance the selectivity of drug candidates in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1,2-Difluoro-4-nitrobenzene

- Structure : Fluorines at positions 1 and 2; nitro at position 4.

- Comparison: The absence of the -CF₃ group at position 5 reduces the overall electron-withdrawing effect compared to the target compound. However, the nitro group’s meta-directing nature remains influential in regioselective reactions .

- Applications : Used as a precursor in dye and pharmaceutical synthesis due to its balanced reactivity .

1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene

- Structure: Methyl (-CH₃) at position 4 instead of -NO₂.

- Comparison : The methyl group is electron-donating, creating a less electron-deficient ring. This reduces susceptibility to NAS but may improve stability for applications requiring inertness, such as solvents or lubricants .

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

- Structure : Fluorine at position 1, nitro at 2, and -CF₃ at 4.

- Comparison: The altered substituent positions (nitro at 2 vs. 4) modify electronic effects. Studies show this compound excels as a derivatization reagent for polyamines in chromatographic analysis due to efficient substitution of amino groups . This highlights the importance of substituent positioning in functional performance.

Functional Group Variations

2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)

- Structure: Chlorine at position 2, phenoxy (-OPh) at 1, nitro at 4, and -CF₃ at 4.

- Comparison: The phenoxy group introduces steric bulk and alters electronic properties, making it effective as a herbicide. Unlike the target compound, this structure’s ether linkage enhances lipid solubility, aiding pesticidal activity .

1,2,3-Trifluoro-4-nitrobenzene

Data Table: Key Structural and Functional Comparisons

Biological Activity

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene, with the CAS number 117392-82-2, is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine atoms and a nitro group, suggests potential biological activities that merit detailed investigation.

The compound has the following chemical properties:

- Molecular Formula : C7H3F5N2O2

- Molecular Weight : 223.1 g/mol

- Structure : Contains two fluorine atoms at positions 1 and 2, a nitro group at position 4, and a trifluoromethyl group at position 5.

Biological Activity Overview

Research into the biological activities of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism due to its electrophilic nature.

- Anti-inflammatory Effects : The presence of the nitro group may contribute to anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.

- Pharmacological Potential : The compound is being investigated as a potential precursor for the synthesis of pharmaceuticals targeting specific diseases, including cancer and infectious diseases. Its unique electronic properties due to fluorination enhance its reactivity and selectivity in biochemical reactions.

The biological activity of this compound can be attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. This mechanism is common among nitroaromatic compounds.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various fluorinated compounds, including this compound, against resistant bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its role in modulating inflammatory responses.

- Cytotoxicity Assessments : Research conducted on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This suggests its potential utility in cancer therapy as a lead compound for further development.

Q & A

Q. What are the key synthetic strategies for preparing 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration steps. For fluorinated benzene derivatives, electrophilic aromatic substitution (EAS) is a common approach. Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration. The trifluoromethyl group is introduced via radical trifluoromethylation or cross-coupling reactions using transition metal catalysts (e.g., Pd or Cu). For example, highlights general Procedure C for synthesizing nitro-substituted heterocycles at 40°C, which could be adapted for nitration steps . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Due to the three fluorine atoms, decoupling experiments and referencing against CFCl₃ (δ = 0 ppm) are critical. The chemical shifts for aromatic fluorines typically range between -110 to -140 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI or EI ionization confirms the molecular ion ([M]⁺). provides exact mass data (e.g., 289.9588 Da for similar trifluoromethylbenzene derivatives), aiding in calibration .

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) groups help validate structural motifs.

Advanced Research Questions

Q. What role does the nitro group play in the compound's reactivity and potential applications in agrochemicals?

Methodological Answer: The nitro group enhances electrophilicity, making the compound a candidate for herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO), a mechanism observed in nitrofen derivatives (). Reduction of the nitro group to an amine (e.g., using SnCl₂ in ethanol, as in ) enables access to diamines for further functionalization . Computational studies (e.g., DFT) can model nitro-group interactions with biological targets, as demonstrated in for trifluoromethylbenzene derivatives .

Contradiction Analysis:

While nitro groups are typically associated with oxidative toxicity, the trifluoromethyl group may mitigate this by stabilizing the aromatic ring, reducing metabolic degradation. This balance requires empirical validation through enzymatic assays.

Q. How can computational methods predict electronic properties influenced by fluorine and trifluoromethyl substituents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and CF₃ groups. used similar methods to predict charge-transfer properties in 1,4-bis(trifluoromethyl)benzene, showing that CF₃ groups lower LUMO levels, enhancing electron affinity . For the target compound:

- Hammett Constants : σ_meta (F) = 0.34; σ_para (CF₃) = 0.54, indicating strong electron withdrawal.

- Frontier Molecular Orbitals : Calculate HOMO/LUMO gaps to assess reactivity in photochemical applications.

Q. What strategies address conflicting data in regioselectivity during functionalization?

Methodological Answer: Conflicting regioselectivity in EAS reactions (e.g., nitration vs. sulfonation) can arise from steric hindrance from the trifluoromethyl group. Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., sulfonic acid) to steer substitution .

- Computational Screening : Predict favorable reaction pathways using software like Gaussian or ORCA .

- Isotopic Labeling : Track substituent positions via ¹⁸O or ¹⁵N labeling in nitro-group reactions.

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: The nitro group is prone to reduction under acidic conditions, while the trifluoromethyl group enhances thermal stability. Design experiments by:

- pH Control : Use buffered solutions (pH 7–9) to prevent nitro-group reduction .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>200°C expected for CF₃-substituted aromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.